molecular formula C17H12Br2N2 B13902263 (2S)-7,10-dibromo-2-phenyl-2,3-dihydroimidazo[2,1-a]isoquinoline

(2S)-7,10-dibromo-2-phenyl-2,3-dihydroimidazo[2,1-a]isoquinoline

Cat. No.: B13902263
M. Wt: 404.1 g/mol
InChI Key: OWUXQXWEUNWINH-OAHLLOKOSA-N
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Description

(2S)-7,10-dibromo-2-phenyl-2,3-dihydroimidazo[2,1-a]isoquinoline is a complex organic compound characterized by its unique structure, which includes two bromine atoms and a phenyl group attached to an imidazo[2,1-a]isoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-7,10-dibromo-2-phenyl-2,3-dihydroimidazo[2,1-a]isoquinoline typically involves multi-step organic reactions. One common method includes the bromination of a precursor imidazo[2,1-a]isoquinoline compound. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agents, in the presence of a solvent like dichloromethane, under controlled temperatures .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(2S)-7,10-dibromo-2-phenyl-2,3-dihydroimidazo[2,1-a]isoquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of functionalized imidazo[2,1-a]isoquinolines .

Scientific Research Applications

(2S)-7,10-dibromo-2-phenyl-2,3-dihydroimidazo[2,1-a]isoquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2S)-7,10-dibromo-2-phenyl-2,3-dihydroimidazo[2,1-a]isoquinoline involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and the phenyl group play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • (2S)-7,10-dichloro-2-phenyl-2,3-dihydroimidazo[2,1-a]isoquinoline
  • (2S)-7,10-difluoro-2-phenyl-2,3-dihydroimidazo[2,1-a]isoquinoline
  • (2S)-7,10-diiodo-2-phenyl-2,3-dihydroimidazo[2,1-a]isoquinoline

Uniqueness

What sets (2S)-7,10-dibromo-2-phenyl-2,3-dihydroimidazo[2,1-a]isoquinoline apart from its similar compounds is the presence of bromine atoms, which can significantly influence its reactivity and binding properties. Bromine atoms are larger and more polarizable than chlorine or fluorine, which can enhance interactions with biological targets and potentially increase the compound’s efficacy in certain applications .

Properties

Molecular Formula

C17H12Br2N2

Molecular Weight

404.1 g/mol

IUPAC Name

(2S)-7,10-dibromo-2-phenyl-2,3-dihydroimidazo[2,1-a]isoquinoline

InChI

InChI=1S/C17H12Br2N2/c18-13-6-7-14(19)16-12(13)8-9-21-10-15(20-17(16)21)11-4-2-1-3-5-11/h1-9,15H,10H2/t15-/m1/s1

InChI Key

OWUXQXWEUNWINH-OAHLLOKOSA-N

Isomeric SMILES

C1[C@@H](N=C2N1C=CC3=C(C=CC(=C32)Br)Br)C4=CC=CC=C4

Canonical SMILES

C1C(N=C2N1C=CC3=C(C=CC(=C32)Br)Br)C4=CC=CC=C4

Origin of Product

United States

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